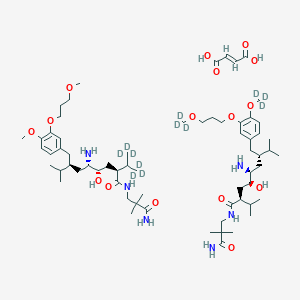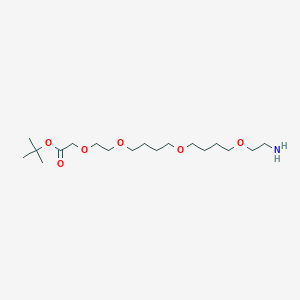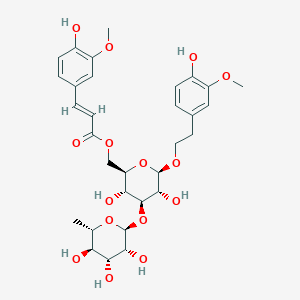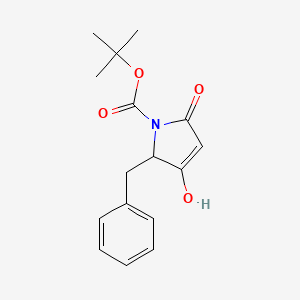![molecular formula C22H16N2O4S B11936987 [1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide](/img/structure/B11936987.png)
[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is a complex organic compound with a unique structure that combines a pyridinium moiety with a naphthalene core and a tosylamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Pyridinium Group: The pyridinium group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the naphthalene core.
Attachment of the Tosylamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyridinium and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridinium and naphthalene derivatives.
科学的研究の応用
Chemistry
In chemistry, (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of certain diseases.
Industry
In the industrial sector, (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE involves its interaction with specific molecular targets. The pyridinium moiety can interact with nucleophilic sites on enzymes and proteins, while the naphthalene core can participate in π-π interactions. The tosylamide group enhances the compound’s solubility and stability, facilitating its biological activity.
類似化合物との比較
Similar Compounds
- (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDROPHENANTHREN-2-YL)(TOSYL)AMIDE
- 2,4-Dioxo-3-[1-(ethoxycarbonyl)-2-(pyridinium-1-yl)-3-oxo-3-ethoxy-1-propenyl]tetrahydrofuran-3-ide
Uniqueness
(1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is unique due to its specific combination of functional groups and structural features. The presence of both pyridinium and naphthalene moieties, along with the tosylamide group, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
特性
分子式 |
C22H16N2O4S |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
(3Z)-3-(4-methylphenyl)sulfonylimino-4-oxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate |
InChI |
InChI=1S/C22H16N2O4S/c1-15-9-11-16(12-10-15)29(27,28)23-19-20(24-13-5-2-6-14-24)22(26)18-8-4-3-7-17(18)21(19)25/h2-14H,1H3 |
InChIキー |
QVWURLONKTXWHO-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11936956.png)


![1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11936964.png)
![2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide](/img/structure/B11936968.png)
![2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B11936969.png)

![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid](/img/structure/B11936974.png)



